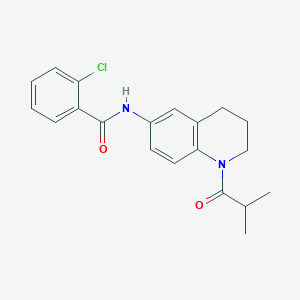

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-5-6-14-12-15(9-10-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLCYJMCHOPXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Differences

The following table highlights structural distinctions between the target compound and selected analogs from the evidence:

Key Observations:

Tetrahydroquinoline Core vs. Alternative Scaffolds: The target compound and the analog from share a tetrahydroquinoline backbone, which may confer conformational rigidity and influence binding interactions in biological systems. In contrast, imazosulfuron and chlorsulfuron () utilize aromatic or heterocyclic scaffolds (e.g., triazine), which are typical in agrochemicals for targeting plant-specific enzymes .

The benzamide moiety in the target compound differs from the acetamide in ’s analog and imazosulfuron. Benzamide groups are often associated with improved metabolic stability due to reduced susceptibility to hydrolysis compared to acetamides .

Functional Group Diversity :

Implications for Research and Development

- Solubility and Bioavailability : The isobutyryl group in the target compound likely increases lipophilicity, which could enhance blood-brain barrier penetration in pharmaceutical contexts but reduce aqueous solubility. This contrasts with the more polar 2-oxo substituent in ’s analog .

- Synthetic Utility: The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often exploited for its hydrogen-bonding capabilities and planar aromaticity. Modifications at the 1- and 6-positions (e.g., isobutyryl, benzamide) may optimize interactions with enzymes or receptors .

- Agrochemical Potential: While the target compound lacks the sulfonamide or triazine moieties of ’s herbicides, its chloro-benzamide group could still confer pesticidal activity, albeit through a different mode of action .

Methodological Considerations in Structural Analysis

The structural elucidation of such compounds relies heavily on crystallographic techniques. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are indispensable for determining bond lengths, angles, and conformational dynamics . The WinGX suite further streamlines data processing, enabling precise comparisons of molecular geometries between analogs .

Biological Activity

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound with the molecular formula C20H21ClN2O2 and a molecular weight of 356.85 g/mol. This compound features a chloro-substituted benzamide group and a tetrahydroquinoline moiety, which contribute to its biological activities. It has garnered attention for its potential therapeutic applications due to its unique chemical structure and biological properties.

The biological activity of 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may modulate the activity of various enzymes and receptors involved in critical signaling pathways related to cell growth and apoptosis. Although the exact mechanisms are still under investigation, it is hypothesized that the compound's binding affinity to these targets can lead to significant biological effects.

Research Findings

Recent studies have explored the pharmacological effects of this compound in various biological contexts:

- Antitumor Activity : In vitro assays have demonstrated that 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers.

- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury using SH-SY5Y cells, treatment with 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide significantly decreased levels of reactive oxygen species (ROS) and increased cell survival rates by about 30% compared to untreated controls.

Summary of Biological Activities

| Activity Type | Effect Observed | IC50/EC50 Value |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | MCF-7: 15 µM; A549: 20 µM |

| Neuroprotection | Reduces oxidative stress | EC50: Not specified |

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Benzamide + Tetrahydroquinoline | Antitumor, Neuroprotective |

| 4-Methylumbelliferone | Coumarin derivative | Antitumor |

| Flupirtine | KCNQ potassium channel opener | Analgesic |

Q & A

Basic: What are the recommended methods for synthesizing this compound?

Methodological Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted tetrahydroquinoline amine. A general protocol includes:

- Reacting 2-chlorobenzoyl chloride with 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine in a polar aprotic solvent (e.g., 1,4-dioxane) under inert conditions.

- Isolation via precipitation in ice/water, followed by purification through recrystallization (ethanol is commonly used for crystallization) .

- Advanced variants may employ benzoylisothiocyanate intermediates or cyanomethylene functionalization to introduce heterocyclic moieties .

Advanced: How do substituents on the tetrahydroquinolin ring influence conformational dynamics in the solid state?

Methodological Answer:

Substituents like isobutyryl groups induce steric and electronic effects, altering dihedral angles between the benzamide and tetrahydroquinolin rings. For example:

- X-ray crystallography reveals that bulky substituents increase dihedral angles (e.g., 76.7° between benzoyl and aniline rings in a related compound), disrupting coplanarity .

- Hydrogen bonding patterns (N–H⋯O) are modulated by substituent position, affecting crystal packing and stability. Antiparallel vs. syn conformations of amide oxygen relative to chloro groups can be studied via SHELX-refined structures .

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

- IR Spectroscopy: Identifies amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- NMR: ¹H/¹³C NMR resolves substituent effects (e.g., isobutyryl methyl groups at ~1.2 ppm; aromatic protons split by chloro and amide groups) .

- X-ray Diffraction: Determines absolute configuration and hydrogen bonding using SHELX-refined models .

Advanced: How can interactions with biological targets (e.g., Hedgehog pathway) be analyzed?

Methodological Answer:

- In Vitro Assays: Use fluorescence polarization to measure binding affinity to Smoothened (SMO) receptors, a key Hedgehog pathway component .

- Physiologically Based Pharmacokinetic (PBPK) Models: Incorporate solubility, protein binding, and permeability data to predict tissue distribution .

- Metabolite Identification: LC-MS/MS profiles hepatic microsomal stability and cytochrome P450 interactions .

Basic: How is X-ray crystallography applied to structural determination?

Methodological Answer:

- Data Collection: Single crystals (grown from ethanol) are analyzed using Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution: SHELXD/SHELXL resolve phase problems and refine anisotropic displacement parameters .

- Visualization: ORTEP-3/WinGX generates thermal ellipsoid plots, highlighting torsional angles and hydrogen bonds .

Advanced: How to address crystallographic vs. computational modeling discrepancies?

Methodological Answer:

- Multi-Conformer Refinement: SHELXL’s TWIN/BASF commands model disorder or twinning in experimental data .

- DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic dihedral angles to assess packing forces .

- Rigid-Body Fitting: Use molecular docking (AutoDock Vina) to reconcile bioactive conformers with crystal structures .

Basic: What are key considerations in solubility/permeability assays?

Methodological Answer:

- Solubility: Perform shake-flask experiments in PBS (pH 6.5–7.4) with HPLC-UV quantification .

- Permeability: Use Caco-2 cell monolayers or PAMPA assays; correct for nonsink conditions and membrane retention .

- pH-Dependent Studies: Adjust buffer pH to mimic gastrointestinal (1.2–6.8) and plasma (7.4) environments .

Advanced: How does the isobutyryl group affect pharmacokinetics?

Methodological Answer:

- Metabolic Stability: Isobutyryl groups reduce oxidative metabolism (CYP3A4/2D6) by steric shielding, enhancing half-life .

- Plasma Protein Binding: Surface plasmon resonance (SPR) shows increased albumin affinity due to hydrophobic interactions .

- Tissue Penetration: PBPK models predict higher brain-to-plasma ratios compared to non-acylated analogs .

Basic: What hydrogen bonding patterns are observed in related derivatives?

Methodological Answer:

- Infinite Chains: N–H⋯O bonds propagate along crystallographic axes (e.g., a-axis in 2-chloro-N-(3,5-dimethylphenyl)benzamide) .

- Syn vs. Antiparallel: Substituents dictate amide oxygen orientation relative to chloro groups, impacting lattice energy .

Advanced: How to optimize SAR studies for analogs?

Methodological Answer:

- Fragment-Based Design: Introduce bioisosteres (e.g., thiadiazole for amide) via Huisgen cycloaddition .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., isobutyryl vs. acetyl) to biological activity .

- Co-crystallization: Resolve ligand-target complexes (e.g., SMO receptor) to guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.